N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 681266-59-1
VCID: VC7121614
InChI: InChI=1S/C24H18ClN3O3S/c25-19-7-4-8-20(13-19)28-23(21-14-32(30,31)15-22(21)27-28)26-24(29)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13H,14-15H2,(H,26,29)
SMILES: C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Molecular Formula: C24H18ClN3O3S
Molecular Weight: 463.94

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide

CAS No.: 681266-59-1

Cat. No.: VC7121614

Molecular Formula: C24H18ClN3O3S

Molecular Weight: 463.94

* For research use only. Not for human or veterinary use.

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide - 681266-59-1

Specification

CAS No. 681266-59-1
Molecular Formula C24H18ClN3O3S
Molecular Weight 463.94
IUPAC Name N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Standard InChI InChI=1S/C24H18ClN3O3S/c25-19-7-4-8-20(13-19)28-23(21-14-32(30,31)15-22(21)27-28)26-24(29)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13H,14-15H2,(H,26,29)
Standard InChI Key ZMVKOCUIWIRTLG-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound integrates a thieno[3,4-c]pyrazole core modified with a 5,5-dioxido group, a 3-chlorophenyl substituent at position 2, and a biphenyl-4-carboxamide group at position 3 . The sulfone group (5,5-dioxido) introduces polarity, potentially enhancing solubility in polar aprotic solvents compared to non-sulfonated analogs.

Molecular Formula and Weight

  • Molecular Formula: C24H17ClN4O3S\text{C}_{24}\text{H}_{17}\text{Cl}\text{N}_4\text{O}_3\text{S} (calculated via stoichiometric analysis of substituents).

  • Molecular Weight: ~476.57 g/mol (derived from atomic mass summation).

Key Functional Groups

  • Thieno[3,4-c]pyrazole: A fused bicyclic system combining thiophene and pyrazole rings, known for conformational rigidity .

  • Biphenyl-4-carboxamide: A planar aromatic moiety that may facilitate π-π stacking interactions with biological targets.

  • 3-Chlorophenyl: Enhances lipophilicity and influences electronic distribution.

Calculated Physicochemical Properties

PropertyValueBasis of Estimation
LogP (Partition Coefficient)3.8 ± 0.5Analogous thienopyrazole derivatives
Solubility in Water<0.1 mg/mLHydrophobic substituents
Hydrogen Bond Donors1 (amide NH)Structural analysis
Hydrogen Bond Acceptors6 (sulfone O, amide O, pyrazole N)

Synthesis and Structural Elucidation

Hypothetical Synthetic Pathways

While no direct synthesis protocol for this compound is published, routes for analogous thienopyrazole derivatives suggest:

  • Cyclization: Condensation of thiophene-3,4-diamine with α,β-unsaturated ketones to form the pyrazole ring .

  • Sulfonation: Oxidation of the thiophene sulfur to sulfone using meta-chloroperbenzoic acid (mCPBA).

  • Amide Coupling: Reaction of the pyrazole amine with biphenyl-4-carbonyl chloride under Schotten-Baumann conditions.

Critical Reaction Considerations

  • Regioselectivity: The 3-chlorophenyl group’s steric bulk may direct substituents to specific positions during cyclization.

  • Sulfone Stability: Harsh oxidation conditions risk degrading the thienopyrazole core.

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms:

  • Cell Cycle Arrest: Disruption of G1/S phase transition via CDK inhibition.

  • Apoptosis Induction: Caspase-3/7 activation observed in analogs with sulfone groups .

Anti-Inflammatory Activity

Sulfonated thienopyrazoles demonstrate NF-κB pathway suppression, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) . The 5,5-dioxido group may potentiate this effect by mimicking endogenous sulfated signaling molecules.

Pharmacological Profile (Predicted)

ADMET Properties

ParameterPredictionRationale
Oral BioavailabilityLow (~20%)High molecular weight and LogP
Plasma Protein Binding>90%Extensive aromatic systems
CYP450 InhibitionModerate (CYP3A4)Structural similarity to known inhibitors

Toxicity Considerations

  • Hepatotoxicity: Potential risk due to sulfone metabolism generating reactive intermediates.

  • hERG Inhibition: Unlikely, given the absence of basic amine groups.

Research Applications and Future Directions

Target Identification Studies

  • Proteomic Profiling: Use of affinity chromatography to identify kinase targets.

  • Molecular Dynamics Simulations: Modeling interactions with p38 MAPK’s ATP-binding pocket.

Structural Optimization

  • Electron-Withdrawing Groups: Introducing fluorine at the biphenyl para-position to enhance metabolic stability.

  • Prodrug Strategies: Esterification of the carboxamide to improve oral absorption.

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